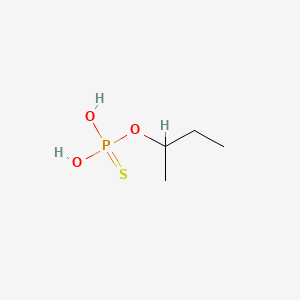
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane is a chemical compound with the molecular formula C4H11O3PS. It is known for its unique structure, which includes a phosphorane core bonded to butan-2-yloxy and dihydroxy groups, along with a sulfanylidene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane typically involves the reaction of butan-2-ol with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of butan-2-ol with phosphorus pentasulfide (P2S5) in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures, typically around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to thiols or other reduced sulfur species.
Substitution: The butan-2-yloxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkoxy or aryloxy derivatives.
Applications De Recherche Scientifique
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-2-yloxy-dihydroxy-phosphorane: Lacks the sulfanylidene moiety.
Butan-2-yloxy-sulfanylidene-phosphorane: Lacks the dihydroxy groups.
Dihydroxy-sulfanylidene-phosphorane: Lacks the butan-2-yloxy group.
Uniqueness
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane is unique due to its combination of butan-2-yloxy, dihydroxy, and sulfanylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
44843-57-4 |
|---|---|
Formule moléculaire |
C4H11O3PS |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
butan-2-yloxy-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O3PS/c1-3-4(2)7-8(5,6)9/h4H,3H2,1-2H3,(H2,5,6,9) |
Clé InChI |
LHZXVGBVOKGIRR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OP(=S)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


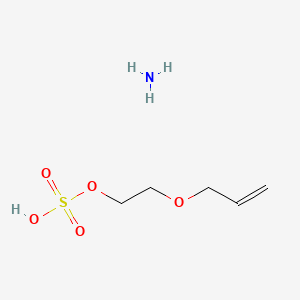
![1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12296507.png)
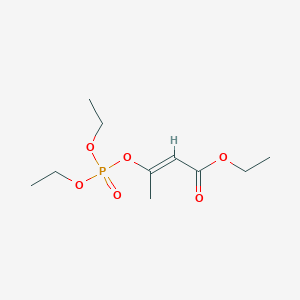
![3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione](/img/structure/B12296512.png)
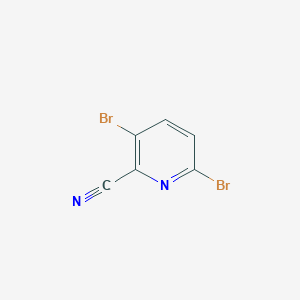
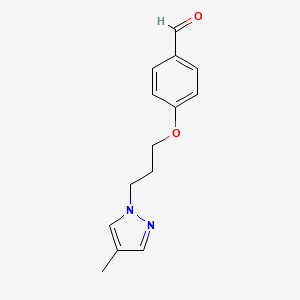
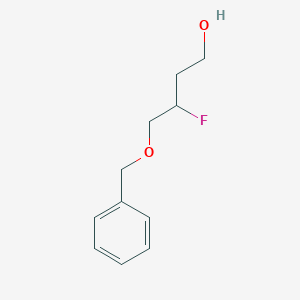

![4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B12296527.png)
![(17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12296543.png)
![3-[3-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12296546.png)


![7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12296568.png)
